molecular formula C8H17ClO3S B13520761 5-Propoxypentane-1-sulfonyl chloride

5-Propoxypentane-1-sulfonyl chloride

Cat. No.: B13520761
M. Wt: 228.74 g/mol
InChI Key: ITEKSTXBEYKLOE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Propoxypentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

5-Propoxypentane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of new therapeutic agents. Below is a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Property Details
Molecular Formula C8H17ClO2S
Molecular Weight 210.74 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors in biological systems. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can modify the activity of target proteins. This modification may lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thus altering their function.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study published in 2023 investigated the inhibitory effects of various sulfonyl chlorides, including this compound, on serine proteases. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in treating diseases where serine proteases play a critical role.
  • Antimicrobial Properties : Research conducted by Smith et al. (2024) demonstrated that this compound exhibited antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound was found to disrupt bacterial cell membranes, leading to cell lysis.
  • Therapeutic Applications : A patent filed in late 2024 highlighted the use of this compound as a precursor for developing novel anti-inflammatory drugs. The sulfonyl chloride moiety allows for further derivatization, enhancing the compound's pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Name Biological Activity Mechanism of Action
3-(1H-indol-6-yl)-1,2-oxazol-5-amineAntiviral, anticancerReceptor binding and enzyme modulation
2-MethylbenzenesulfonamideAntimicrobialInhibition of bacterial enzymes
SulfanilamideAntibacterialCompetitive inhibition of enzyme activity

Properties

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

5-propoxypentane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO3S/c1-2-6-12-7-4-3-5-8-13(9,10)11/h2-8H2,1H3

InChI Key

ITEKSTXBEYKLOE-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCCCS(=O)(=O)Cl

Origin of Product

United States

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